molecular formula C13H10IN3O B1377579 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1134328-03-2

5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1377579
M. Wt: 351.14 g/mol
InChI Key: CGZFWPFQAGELLD-UHFFFAOYSA-N
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Description

“5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with a molecular weight of 225.25 .


Synthesis Analysis

The synthesis of pyrazolo[4,3-b]pyridines has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports an efficient method for the synthesis of pyrazolo[4,3-b]pyridines based on readily available 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp–Klingemann reactions .


Molecular Structure Analysis

The molecular structure of “5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine” can be represented by the Inchi Code: 1S/C13H11N3O/c1-2-4-10(5-3-1)9-17-13-7-6-11-12(15-13)8-14-16-11/h1-8H,9H2,(H,14,16) .


Chemical Reactions Analysis

Pyrazolo[4,3-b]pyridines are important structural motifs found in numerous bioactive molecules . They have been synthesized using various methodologies, including ring cleavage methodology reactions and SNAr reactions .


Physical And Chemical Properties Analysis

“5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine” is a yellow solid . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Pharmacological Applications

  • Field : Medicinal Chemistry
  • Application Summary : Imidazopyridines, including 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine, have shown potential therapeutic significance due to their structural resemblance with purines . They play a crucial role in numerous disease conditions .
  • Methods of Application : The discovery of their bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
  • Results : Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Antimicrobial Applications

  • Field : Organic Chemistry
  • Application Summary : 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine .
  • Methods of Application : The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .
  • Results : The structures of synthesized compounds were elucidated on the basis of different spectral data .

Anticancer Applications

  • Field : Medicinal Chemistry
  • Application Summary : A novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .
  • Methods of Application : The compounds were tested against human cancer cell lines viz. MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .
  • Results : The results of the study are not specified in the source .

properties

IUPAC Name

3-iodo-5-phenylmethoxy-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O/c14-13-12-10(16-17-13)6-7-11(15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZFWPFQAGELLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(NN=C3C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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